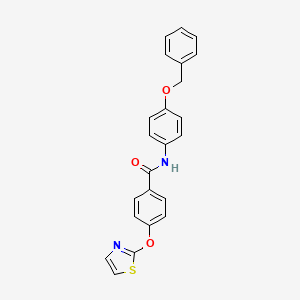

N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide

Description

N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring two distinct structural motifs: a benzyloxy-substituted phenyl group and a thiazole ring linked via an ether oxygen to the benzamide core. Its synthesis likely involves coupling reactions or cyclocondensation strategies, as seen in structurally related compounds .

Properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c26-22(18-6-10-21(11-7-18)28-23-24-14-15-29-23)25-19-8-12-20(13-9-19)27-16-17-4-2-1-3-5-17/h1-15H,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULYQZTAUDXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide is a compound that has recently attracted attention in medicinal chemistry due to its promising biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a central benzamide structure with a thiazole ring and a benzyloxy group. Its molecular formula is . The unique combination of these functional groups contributes to its biological activity, making it a candidate for further pharmacological studies.

Anticancer Properties

Preclinical studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lymphoma cells. The mechanism underlying this activity may involve the disruption of critical cellular signaling pathways, although detailed mechanisms are still under investigation .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10.5 | Inhibition of cell cycle progression |

| Lymphoma | 8.3 | Induction of apoptosis |

| Osteosarcoma | 12.0 | Disruption of signaling pathways |

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown moderate antibacterial and potential antifungal activities. Compounds with similar structures often exhibit these effects, suggesting a broad spectrum of biological activities .

Table 2: Summary of Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | Preclinical study |

| Escherichia coli | Weak | Comparative analysis |

| Candida albicans | Potential | Structural similarity studies |

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, preliminary data suggest interactions with specific receptors or enzymes involved in cancer progression and inflammation. The thiazole moiety may enhance the compound's ability to interact with biological targets, potentially leading to altered cellular responses .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Breast Cancer Study : In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, indicating its potential as an effective therapeutic agent .

- Lymphoma Treatment : Another study focused on its effects on lymphoma cells showed that the compound could inhibit cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

- Inflammation Model : In an animal model of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways affected by the compound.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structural Modifications : Investigating analogs to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Signatures of Key Functional Groups

| Functional Group | IR Stretching (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Thiazole C-S | 1247–1255 | 7.2–8.5 (aromatic H) | 115–125 (C-S) |

| Azetidinone C=O | 1663–1682 | 4.5–5.5 (NH) | 165–175 (C=O) |

| Benzyloxy OCH₂ | 1100–1250 (C-O-C) | 4.8–5.2 (OCH₂) | 65–75 (OCH₂) |

Key Findings and Implications

- Synthetic Efficiency : Ultrasonic methods () and click chemistry () offer high yields for complex benzamides, suggesting these approaches could optimize the target compound’s synthesis.

- Structure-Activity Relationships: Thiazole’s electron-rich nature may enhance binding interactions compared to azetidinone or thiophene analogues, though biological validation is needed .

- Contradictions and Gaps: While emphasizes catalyst necessity for azetidinones, other syntheses (e.g., ) omit catalyst details, highlighting variability in benzamide derivatization protocols.

Preparation Methods

Structural Overview and Synthetic Challenges

N-(4-(Benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide features a benzamide core substituted with a thiazol-2-yloxy group at the 4-position and a 4-(benzyloxy)phenyl moiety at the amide nitrogen. The molecule’s complexity arises from:

Synthetic Strategies and Methodologies

Thiazole Ring Formation

The thiazol-2-yloxy group is typically synthesized via two primary routes:

Hantzsch Thiazole Synthesis

A classic method involving condensation of α-halo ketones with thioamides. For example:

- Thioamide preparation : Reaction of 4-hydroxybenzamide with Lawesson’s reagent yields 4-mercaptobenzamide.

- Cyclization : Treatment with α-bromoacetophenone derivatives forms the thiazole ring.

$$

\text{4-Mercaptobenzamide} + \text{BrCH}_2\text{COAr} \xrightarrow{\text{EtOH, Δ}} \text{4-(Thiazol-2-yl)benzamide}

$$

Yields: 60–75% under optimized conditions.

Propargyl Alcohol-Thioamide Cyclization

A modern approach utilizing calcium triflate catalysis:

- Substrate preparation : 4-Hydroxybenzamide is converted to a thioamide via treatment with P$$4$$S$${10}$$.

- Cyclization : Reaction with pent-1-en-4-yn-3-ol derivatives in toluene at 120°C yields the thiazole core.

$$

\text{Thioamide} + \text{HC≡CCH}2\text{CH(OH)Ph} \xrightarrow{\text{Ca(OTf)}2} \text{Thiazole} + \text{H}_2\text{O}

$$

Yields: 85–92% with >95% regioselectivity.

Benzamide Coupling

The amide bond is formed via two strategies:

Acid Chloride-Amine Coupling

- Activation : 4-(Thiazol-2-yloxy)benzoic acid is treated with thionyl chloride to form the acid chloride.

- Amination : Reaction with 4-(benzyloxy)aniline in dichloromethane (DCM) with triethylamine:

$$

\text{Acid chloride} + \text{4-(Benzyloxy)aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Yields: 70–80% after purification.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF:

Benzyloxy Group Introduction

The 4-(benzyloxy)phenyl moiety is installed via Williamson ether synthesis:

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.